molecular formula C8H8ClNO2 B13125712 2-(6-Methoxypyridin-3-yl)acetylchloride

2-(6-Methoxypyridin-3-yl)acetylchloride

Cat. No.: B13125712
M. Wt: 185.61 g/mol
InChI Key: QMZMIUISPIXCTE-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-yl)acetylchloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 6th position of the pyridine ring and an acetyl chloride functional group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-3-yl)acetylchloride typically involves the chlorination of 2-(6-Methoxypyridin-3-yl)acetic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as the chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-3-yl)acetylchloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(6-Methoxypyridin-3-yl)acetic acid.

    Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form imines and esters, respectively.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Anhydrous solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are typically used to prevent hydrolysis.

    Catalysts: Lewis acids like aluminum chloride (AlCl₃) can be used to catalyze certain reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

2-(6-Methoxypyridin-3-yl)acetylchloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Material Science: It can be used in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-3-yl)acetylchloride is primarily based on its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds with diverse functionalities.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxypyridin-3-yl)acetic acid: The parent compound from which 2-(6-Methoxypyridin-3-yl)acetylchloride is derived.

    6-Methoxypyridin-3-yl)methanamine: A related compound with an amine group instead of an acetyl chloride group.

    2-Bromo-6-methoxypyridine: A halogenated derivative with a bromine atom at the 2nd position.

Uniqueness

This compound is unique due to its acetyl chloride functional group, which imparts high reactivity towards nucleophiles

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)acetyl chloride

InChI

InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-8)4-7(9)11/h2-3,5H,4H2,1H3

InChI Key

QMZMIUISPIXCTE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CC(=O)Cl

Origin of Product

United States

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